What is the structure of 1,3-Dioleoyl-2-stearoylglycerol?
What is the structure of 1,3-Dioleoyl-2-stearoylglycerol?
An In-depth Technical Guide to the Structure of 1,3-Dioleoyl-2-stearoylglycerol (SOS)
Abstract
This technical guide provides a comprehensive examination of the structure, properties, and analysis of the triacylglycerol (TAG) 1,3-Dioleoyl-2-stearoylglycerol. As a mixed-acid triglyceride, its unique architecture, featuring both saturated and unsaturated fatty acids, imparts distinct physicochemical characteristics that are of significant interest in lipidomics, food science, and metabolic research. This document details its molecular composition, explores the profound impact of its isomeric structure on physical properties, and presents a validated, step-by-step analytical workflow for its characterization and quantification using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of this specific lipid molecule.
Introduction to Triacylglycerols and the Significance of SOS
Triacylglycerols (TAGs), the primary components of natural fats and oils, are esters composed of a glycerol backbone and three fatty acids.[1][2] Their structural diversity is immense, arising from the various combinations of fatty acid chain lengths, degrees of unsaturation, and their specific positions (sn-1, sn-2, sn-3) on the glycerol molecule.[1][3] This structural arrangement, or regioisomerism, is not random and critically dictates the physical, chemical, and nutritional properties of the lipid, including its melting point, plasticity, and metabolic fate.[1][4]
1,3-Dioleoyl-2-stearoylglycerol, also known by the common name 1,3-Olein-2-stearin or the shorthand notation TG(18:1/18:0/18:1), is a naturally occurring mixed triglyceride.[5][6] It is composed of two unsaturated oleic acid chains at the sn-1 and sn-3 positions and one saturated stearic acid chain at the sn-2 position.[5][6] This specific U-S-U (Unsaturated-Saturated-Unsaturated) configuration makes it a valuable subject of study and a key reference compound in several fields. It is a known component of bovine milk fat, where it influences the overall melting behavior and functional properties of dairy lipids.[5][7] Its well-defined structure makes it an essential standard for developing and validating analytical methods in lipidomics and for comparative research in food and nutritional sciences.[5]
Molecular Structure and Physicochemical Properties
The defining feature of 1,3-Dioleoyl-2-stearoylglycerol is the precise arrangement of its constituent fatty acids, which are linked to the glycerol backbone via ester bonds.[2]
-
Glycerol Backbone: A three-carbon alcohol (1,2,3-propanetriol) that forms the foundation of the molecule.[8]
-
Stearic Acid (C18:0): A long-chain saturated fatty acid (18 carbons, no double bonds) esterified at the central sn-2 position.
-
Oleic Acid (C18:1): A long-chain monounsaturated fatty acid (18 carbons, one cis double bond at the 9th carbon) esterified at the outer sn-1 and sn-3 positions.[9]
This mixed saturated-unsaturated structure directly influences its physical state, melting profile, and crystallization behavior.[5] Unlike its isomer 1,3-distearoyl-2-oleoylglycerol (SOS), a key component of cocoa butter with S-U-S structure, the U-S-U configuration of 1,3-Dioleoyl-2-stearoylglycerol results in different packing efficiencies in the solid state and thus a lower melting point.[4][5]
Below is a diagrammatic representation of the molecular structure.
Table 1: Physicochemical Properties of 1,3-Dioleoyl-2-stearoylglycerol
| Property | Value | Source(s) |
| IUPAC Name | 9Z-octadecenoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester | [6][10] |
| Common Names | 1,3-Olein-2-Stearin, TG(18:1/18:0/18:1) | [5][6][11] |
| CAS Number | 2410-29-9 | [5][6][11] |
| Molecular Formula | C₅₇H₁₀₆O₆ | [5][6][12] |
| Molecular Weight | 887.45 g/mol | [5][12] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in chloroform and methanol | [6][10] |
| Nature | Non-polar, hydrophobic molecule | [2][13] |
Authoritative Analytical Workflow: HPLC-MS
The unambiguous identification and quantification of a specific TAG isomer like 1,3-Dioleoyl-2-stearoylglycerol from a complex lipid matrix is a significant analytical challenge.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the state-of-the-art technique for this purpose, combining high-resolution separation with sensitive and specific detection.[3][14]
Causality Behind Method Selection
-
Reversed-Phase HPLC (RP-HPLC): This is the method of choice for TAG analysis.[14] Separation is based on the molecule's overall hydrophobicity, which is determined by its "partition number" (PN) or "equivalent carbon number" (ECN), calculated as CN - 2xDB (where CN is the total number of carbons in the fatty acid acyl chains and DB is the total number of double bonds). TAGs with longer chains and fewer double bonds are more non-polar and thus retained longer on the C18 column.[14][15] This principle allows for the separation of TAGs into distinct groups.
-
Mass Spectrometry (MS): While HPLC separates isomers, MS provides the mass-to-charge ratio (m/z) and fragmentation data necessary for definitive structural confirmation.[3] Non-polar TAGs are well-suited for ionization by Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[3] Tandem MS (MS/MS) is crucial for identifying the specific fatty acids and their positions by analyzing the fragmentation patterns of the parent ion.[3]
Experimental Protocol: Quantification of SOS in a Lipid Matrix
This protocol provides a self-validating system for the analysis of 1,3-Dioleoyl-2-stearoylglycerol.
A. Sample Preparation (Lipid Extraction)
-
Weighing: Accurately weigh approximately 50 mg of the homogenized sample (e.g., milk fat, vegetable oil) into a glass tube.
-
Solvent Addition: Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.[3] For solid fats, gentle warming in an ultrasonic bath can aid dissolution.[3]
-
Vortexing: Vigorously mix the sample for 2 minutes to ensure complete dissolution and extraction of lipids.
-
Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any insoluble materials.[3]
-
Filtration & Transfer: Carefully transfer the supernatant (the lipid-containing solvent layer) into a clean autosampler vial using a syringe fitted with a 0.2 µm PTFE filter. This step is critical to remove particulates that could damage the HPLC system.[3]
-
Storage: If not analyzed immediately, seal the vial and store at -20°C to prevent lipid degradation.[3]
B. HPLC-MS Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) coupled to a mass spectrometer with an APCI or ESI source.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol or a mixture of Dichloromethane/Methanol
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Gradient Elution: A binary gradient is typically required to resolve the complex mixture of TAGs found in natural fats.[14] A representative gradient is as follows:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) for column re-equilibration.
-
-
-
MS Detection:
-
Ionization Mode: Positive Ion Mode (APCI or ESI).
-
Scan Range: m/z 300-1200.
-
Data Acquisition: Full scan mode for quantification and targeted MS/MS scans on the precursor ion of SOS ([M+NH₄]⁺ at m/z 904.8 or [M+Na]⁺ at m/z 909.8) for structural confirmation.
-
C. Data Analysis and Validation
-
Identification: The SOS peak is identified by comparing its retention time with that of a certified 1,3-Dioleoyl-2-stearoylglycerol reference standard. Confirmation is achieved by matching the acquired mass spectrum and MS/MS fragmentation pattern with the standard.
-
Quantification: A calibration curve is constructed by injecting known concentrations of the reference standard. The concentration of SOS in the sample is then determined by relating its peak area to the calibration curve.
Visualized Analytical Workflow
The following diagram illustrates the logical flow of the analytical process.
Conclusion
1,3-Dioleoyl-2-stearoylglycerol is a triacylglycerol whose structure is defined by the specific placement of two unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a saturated stearic acid at the sn-2 position of a glycerol backbone. This precise regioisomeric arrangement is the primary determinant of its unique physicochemical properties, distinguishing it from other TAG isomers and making it a critical component in natural fats and an invaluable reference standard in analytical chemistry. Its accurate characterization relies on powerful techniques like RP-HPLC-MS, which provide the necessary resolution and specificity to elucidate its structure and quantify its presence within complex lipidomes. A thorough understanding of its structure is foundational for advancements in food science, nutrition, and lipid-related metabolic studies.
References
-
BrainKart. (2017, December 15). Physical and Chemical Properties of triacyl glycerol. BrainKart. [Link]
-
ResearchGate. (n.d.). Triacylglycerols: Structures and Properties. ResearchGate. [Link]
-
Microbe Notes. (2022, August 15). Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions. Microbe Notes. [Link]
-
LabMart Limited. (n.d.). MCE 1,3-Dioleoyl-2-stearoyl glycerol. LabMart Limited. [Link]
-
Chemistry LibreTexts. (2024, May 12). 11.3: Triglycerides- Fats and Oils. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Cambridge Bioscience. (n.d.). 1,3-Dioleoyl-2-Stearoyl Glycerol. Cambridge Bioscience. [Link]
-
MDPI. (2023, January 20). Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation. MDPI. [Link]
-
PubChem. (n.d.). 1,3-dioleoyl-2-stearoylglycerol (C57H106O6). PubChem. [Link]
-
Cyberlipid. (n.d.). HPLC of TAG. Cyberlipid. [Link]
-
ResearchGate. (2025, August 5). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light Scattering. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. [Link]
-
PubMed. (2004, March 15). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Theranyx Gen. (n.d.). 1,3-Dioleoyl-2-stearoyl glycerol. Theranyx Gen. [Link]
-
PubChem. (n.d.). 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956. PubChem. [Link]
-
Charles E. Schmidt College of Science. (n.d.). Triglycerides. [Link]
-
ACS Publications. (2025, February 18). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. [Link]
-
Wikipedia. (n.d.). Triglyceride. Wikipedia. [Link]
-
PubMed. (2015, March 15). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]
-
CNKI. (2024, May 24). Determination of 1,3-dioleoyl-2-palmitoylglycerol in Infant Formula Milk Powder. CNKI. [Link]
-
PubChem. (n.d.). Triglyceride | C6H8O6 | CID 5460048. PubChem. [Link]
-
PubChem. (n.d.). 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182. PubChem. [Link]
-
PubMed. (2011, May 25). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction To Triacylglycerols-Occurrence-Structure-Properties-Classification-Functions [themasterchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCE 1,3-Dioleoyl-2-stearoyl glycerol | LabMart Limited [labmartgh.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1,3-Dioleoyl-2-stearoyl glycerol | Theranyx Gen [theranyx.com]
- 8. idc-online.com [idc-online.com]
- 9. Triglyceride - Wikipedia [en.wikipedia.org]
- 10. 1,3-Dioleoyl-2-Stearoyl Glycerol | CAS 2410-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 11. 1,3-Dioleoyl-2-Stearoyl Glycerol - Cayman Chemical [bioscience.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. brainkart.com [brainkart.com]
- 14. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
